
3-(4-Fluorophenyl)-2-methoxy-6-(trifluoromethyl)pyridine
Overview
Description
3-(4-Fluorophenyl)-2-methoxy-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a trifluoromethyl group attached to the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-(4-Fluorophenyl)-2-methoxy-6-(trifluoromethyl)pyridine, often relies on scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow processes and the use of efficient fluorinating reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-methoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine
Biological Activity
3-(4-Fluorophenyl)-2-methoxy-6-(trifluoromethyl)pyridine, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 271.21 g/mol. The structure includes a pyridine ring substituted with a 4-fluorophenyl group and a methoxy group at the 2-position, along with a trifluoromethyl group at the 6-position.
The trifluoromethyl group in this compound is known to influence its interaction with biological targets. Studies have shown that compounds containing trifluoromethyl groups can exhibit enhanced potency in inhibiting various enzymes and receptors due to improved lipophilicity and metabolic stability .
Inhibition of Phosphodiesterase (PDE)
Research indicates that derivatives similar to this compound act as phosphodiesterase-4 (PDE4) inhibitors. PDE4 plays a crucial role in regulating inflammatory responses, making these compounds potential candidates for treating inflammatory diseases .
Table 1: PDE Inhibition Activity of Trifluoromethyl Pyridine Derivatives
Antiviral Activity
Recent studies have explored the antiviral properties of fluorinated pyridine derivatives against viruses such as SARS-CoV-2 and H5N1. Compounds similar to this compound have shown promising results in inhibiting viral replication .
Table 2: Antiviral Efficacy of Fluorinated Pyridines
Compound Name | Virus Target | IC50 (μM) | Reference |
---|---|---|---|
This compound | SARS-CoV-2 | TBD | |
Benzothiazolyl-pyridine Hybrid | H5N1 | 0.8 |
Case Studies
- PDE4 Inhibition : A study demonstrated that compounds with similar structures significantly reduced inflammation in animal models by inhibiting PDE4 activity, leading to decreased levels of pro-inflammatory cytokines.
- Antiviral Screening : In vitro assays revealed that certain derivatives exhibited strong antiviral activity against SARS-CoV-2, suggesting their potential use in therapeutic applications against COVID-19.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications due to its unique structural features that allow it to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 3-(4-Fluorophenyl)-2-methoxy-6-(trifluoromethyl)pyridine, exhibit promising anticancer properties. A study demonstrated that modifications in the trifluoromethyl group enhance the cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents .
Antimicrobial Properties
Another area of research focuses on the antimicrobial efficacy of this compound. Preliminary studies have shown that it possesses activity against a range of bacterial strains, indicating its potential as an antimicrobial agent . The fluorine substituents are believed to contribute to its enhanced bioactivity.
Agrochemical Applications
The compound's structural characteristics make it suitable for use in agrochemicals. It has been evaluated for its effectiveness as a pesticide and herbicide.
Herbicidal Activity
Research has shown that pyridine derivatives can inhibit weed growth effectively. Specifically, this compound has been tested for its herbicidal properties, demonstrating significant activity against common agricultural weeds . This suggests its potential utility in developing environmentally friendly herbicides.
Materials Science
In materials science, the compound is being explored for its role in synthesizing advanced materials with specific electronic or optical properties.
Polymer Chemistry
The incorporation of pyridine derivatives into polymer matrices has been studied to enhance material properties such as thermal stability and conductivity. The trifluoromethyl group is particularly noted for improving the thermal and mechanical properties of polymers .
Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-Fluorophenyl)-2-methoxy-6-(trifluoromethyl)pyridine, and how are key intermediates optimized?
Methodological Answer: A typical synthesis involves sequential functionalization of the pyridine ring. For example:
Fluorination : React 2-chloro-6-(trifluoromethyl)pyridine with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) to introduce the fluoro group .
Methoxy Group Addition : Use a nucleophilic substitution reaction with sodium methoxide (NaOMe) under reflux in tetrahydrofuran (THF) .
Suzuki Coupling : Attach the 4-fluorophenyl group via palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid .
Key Optimization : Monitor reaction temperatures (e.g., 80–120°C) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize byproducts. Intermediate purity is verified via HPLC (>95%) .
Q. How is this compound characterized for structural confirmation?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl (-CF₃) and fluorophenyl groups (δ -62 to -65 ppm for CF₃; δ -110 ppm for aryl-F) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak [M+H]⁺ at m/z 302.08 .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–F bond lengths: 1.34–1.37 Å) to confirm regiochemistry .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : The methoxy group is susceptible to hydrolysis in acidic conditions (pH < 3). Use inert atmospheres (N₂/Ar) during handling .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the trifluoromethylation step?
Methodological Answer:
- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂, and Buchwald-Hartwig catalysts. PdCl₂(dppf) shows higher turnover (yield increase from 45% to 72%) .
- Solvent Effects : Replace DMSO with dimethylacetamide (DMAc) to reduce viscosity and improve mixing .
- Additives : Introduce tetrabutylammonium bromide (TBAB) to stabilize intermediates, reducing side reactions .
Q. How should researchers address contradictory NMR data for the fluorophenyl moiety?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (VT-NMR) resolves splitting caused by rotational barriers in the fluorophenyl group. Conduct experiments at –40°C to freeze conformers .
- Computational Validation : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to assign signals accurately .
Q. What strategies are effective for designing bioactive analogs of this compound?
Methodological Answer:
- Bioisosteric Replacement : Replace the methoxy group with ethoxy or amino groups to modulate solubility and target affinity .
- Fragment-Based Design : Use X-ray co-crystallization data (if available) to identify key binding interactions. For example, introduce hydrogen-bond donors at the 2-position to enhance kinase inhibition .
Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in reactivity?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using CF₃ vs. CD₃ analogs to probe electronic vs. steric effects .
- Electrochemical Analysis : Cyclic voltammetry reveals the electron-withdrawing effect of CF₃, which stabilizes transition states in nucleophilic substitutions .
Q. What computational methods are recommended for predicting the compound’s physicochemical properties?
Methodological Answer:
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-methoxy-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c1-19-12-10(8-2-4-9(14)5-3-8)6-7-11(18-12)13(15,16)17/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIXYKCNXBZODN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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